Leflunomide

描述

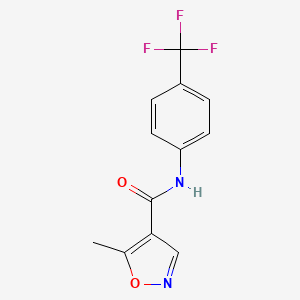

Structure

3D Structure

属性

IUPAC Name |

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023201 | |

| Record name | Leflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 153 mg/L at 25 °C /Estimated/, 8.44e-02 g/L | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.25X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from toluene | |

CAS No. |

75706-12-6 | |

| Record name | Leflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75706-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leflunomide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075706126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leflunomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | leflunomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G162GK9U4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 °C, 166.5 °C, 165 - 166 °C | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications

This whitepaper provides a comprehensive technical overview of the synthesis and purification of Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), a disease-modifying antirheumatic drug (DMARD). The guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate the production of high-purity this compound for laboratory and research purposes.

Introduction and Mechanism of Action

This compound is an isoxazole derivative primarily used in the treatment of rheumatoid and psoriatic arthritis.[1] It functions as a prodrug, rapidly converting in the body to its active metabolite, teriflunomide (A77 1726).[2] The therapeutic effects of this compound are primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By blocking this enzyme, this compound depletes the pool of pyrimidines necessary for DNA and RNA synthesis. This antiproliferative effect preferentially targets rapidly dividing cells, such as activated lymphocytes, which are key mediators in the autoimmune responses characteristic of rheumatoid arthritis.[2] This inhibition ultimately leads to cell cycle arrest at the G1 phase, curbing the proliferation of pathogenic immune cells.[2]

Synthesis of this compound

The most common and economically viable synthesis of this compound involves a two-step process starting from commercially available materials: 5-methylisoxazole-4-carboxylic acid (MIA) and 4-trifluoromethylaniline.[4][5] The first step is the conversion of MIA to its more reactive acid chloride derivative, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl). The second step is the N-acylation of 4-trifluoromethylaniline with the MIA-Cl intermediate to form this compound.[6]

Various solvents and bases can be employed in the acylation step, impacting yield and purity. The use of N,N-dimethylformamide (DMF) as a catalyst in the chlorination step should be carefully controlled, as residual DMF can lead to discoloration of the intermediate and final product.[4][5]

| Method | Chlorinating Agent | Acylation Solvent | Base | Yield (%) | Purity (%) | Reference |

| Method 1 | Thionyl Chloride | Toluene | NaHCO₃ | 86 | 99.5 (by HPLC) | [4] |

| Method 2 | Thionyl Chloride | Dimethoxyethane (DME) | 4-Trifluoromethylaniline (excess) | 68 | 99.8 (by HPLC) | [6][7] |

| Method 3 | Thionyl Chloride | Toluene / Water | NaHCO₃ | 88 | 96 (by HPLC) | [5] |

| Method 4 | Thionyl Chloride | Toluene | None (equimolar aniline) | 60-70 | >99.8 (by HPLC) | [8] |

This protocol is a representative example derived from established methods.[4][8][9]

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride (MIA-Cl)

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (12.5 mL per gram of MIA).

-

Heat the mixture to reflux to remove any residual water azeotropically.

-

Cool the solution to 25-30°C.

-

Add a catalytic amount of N,N-Dimethylformamide (optional, ~0.01 eq).

-

Slowly add thionyl chloride (1.1 eq) to the mixture at 25-30°C.

-

Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After completion, cool the reaction mass. Some protocols utilize the resulting solution directly, while others evaporate excess thionyl chloride and toluene under reduced pressure to yield the crude MIA-Cl intermediate.[4][9]

Step 2: N-Acylation to form this compound

-

In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in a suitable solvent system (e.g., toluene, 14 mL per gram of MIA-Cl).[4][5]

-

Warm the suspension to 40-60°C with vigorous stirring.

-

Add the MIA-Cl solution (from Step 1) dropwise to the suspension over 20-30 minutes.

-

Stir the mixture at this temperature for 2-3 hours.

-

Monitor the reaction for completion (e.g., by HPLC or TLC).[4]

-

Upon completion, the crude this compound can be isolated. This typically involves cooling the reaction mixture to ambient temperature (0-25°C) to induce precipitation.[4][5]

Purification of this compound

High-purity this compound is essential for research applications to ensure reproducible results. The primary method for purification is crystallization or recrystallization. Often, the this compound that precipitates directly from the reaction mixture is of high purity, but an additional recrystallization step can be performed to remove trace impurities.[4][5]

| Method | Solvent System | Resulting Purity | Notes | Reference |

| Precipitation | Toluene (from reaction) | 99.5% | Product precipitates upon cooling the reaction mixture. | [4] |

| Recrystallization | Toluene | >99.8% | Used to purify the off-white solid obtained from the initial precipitation. | [8] |

| Recrystallization | Methanol / Water | N/A | A described method for purifying crude this compound. | [6] |

| Slurry Crystallization | Various Solvents | N/A | Can be used to obtain specific polymorphic forms. | [10] |

Method A: Isolation by Precipitation [4][5]

-

Following the completion of the acylation reaction (Step 2), if the reaction was performed at an elevated temperature, allow the mixture to cool to ambient temperature (approx. 25°C). Cooling further to 0-5°C may improve the yield.

-

If an aqueous phase is present (e.g., from using aqueous NaHCO₃), perform a phase separation and wash the organic layer with water.

-

This compound will precipitate from the organic solvent (e.g., toluene) as a white powder.

-

Isolate the solid product by filtration.

-

Wash the filter cake with a small amount of cold solvent or water to remove residual impurities.

-

Dry the purified this compound under vacuum at 60-80°C until a constant weight is achieved.

Method B: Recrystallization [8]

-

Suspend the crude, dried this compound in a suitable solvent, such as toluene.

-

Heat the suspension to reflux until all the solid dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by filtration.

-

Wash the crystals with a minimal amount of cold solvent.

-

Dry the final product under vacuum at 60-80°C.

Quality Control and Analytical Assessment

The purity of the synthesized this compound should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Other techniques such as melting point determination and spectroscopy can also be employed.

| Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| RP-HPLC | C18 Column | Water : Acetonitrile : Triethylamine (65:35:0.5), pH 4 with H₃PO₄ | 210 nm | [11] |

| RP-HPLC | C18 Column | Methanol : Water (60:40 v/v) | 260 nm | [12] |

| HPTLC | Silica Gel 60 F₂₅₄ | n-Hexane : Ethyl Acetate (7:3 v/v) | 271 nm | [13] |

| Melting Point | N/A | N/A | 164-168 °C | [11] |

References

- 1. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2001060363A1 - A method for synthesizing this compound - Google Patents [patents.google.com]

- 5. US6723855B2 - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

- 8. WO2007086076A2 - An improved process for preparation of this compound - Google Patents [patents.google.com]

- 9. An Improved Process For Preparation Of this compound [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. This compound [drugfuture.com]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

Teriflunomide's Core Mechanism of Action in Lymphocyte Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teriflunomide is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis. Its primary mechanism of action centers on the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. This targeted inhibition leads to a cytostatic effect on rapidly proliferating, activated T and B lymphocytes, which are key mediators in the pathophysiology of autoimmune diseases. This guide provides a detailed examination of the molecular and cellular processes underlying teriflunomide's therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Teriflunomide's principal molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][3] Pyrimidines are essential building blocks for DNA and RNA synthesis.

Activated, rapidly dividing lymphocytes have a high demand for pyrimidines to support their clonal expansion.[2][3] These cells rely heavily on the de novo synthesis pathway to meet this demand.[1][2] In contrast, resting or slowly dividing cells can fulfill their pyrimidine requirements through an alternative salvage pathway, which recycles pyrimidines from degraded nucleic acids.[1][4]

By inhibiting DHODH, teriflunomide effectively depletes the intracellular pool of pyrimidines in activated lymphocytes.[3][5] This pyrimidine starvation leads to an arrest of the cell cycle in the S phase, the phase of DNA synthesis, thereby preventing the proliferation of these immune cells.[1][6] This effect is cytostatic, meaning it inhibits cell division without inducing widespread cell death (apoptosis).[4][7] The inhibition of DHODH by teriflunomide is reversible, and its anti-proliferative effects can be rescued by the addition of exogenous uridine, which can be utilized by the salvage pathway.[1][8]

This selective action on activated lymphocytes allows for a targeted immunomodulation, reducing the inflammatory processes central to autoimmune diseases like multiple sclerosis, while largely sparing the resting and memory lymphocyte populations crucial for normal immune surveillance.[2][7]

Signaling Pathway: Teriflunomide's Impact on Pyrimidine Synthesis and Lymphocyte Proliferation

References

- 1. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 3. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]

- 7. neurology.org [neurology.org]

- 8. The effects of teriflunomide on lymphocyte subpopulations in human peripheral blood mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target for Leflunomide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has been firmly established as a key therapeutic target for immunomodulatory and anti-inflammatory drugs. This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. Leflunomide, a disease-modifying antirheumatic drug (DMARD), and its active metabolite, teriflunomide, exert their therapeutic effects through the specific inhibition of human DHODH. This guide provides a comprehensive technical overview of the mechanism of action, biochemical context, quantitative inhibition data, and relevant experimental protocols associated with the targeting of DHODH by this compound.

The Role of DHODH in De Novo Pyrimidine Biosynthesis

The synthesis of pyrimidine nucleotides is critical for the production of DNA, RNA, glycoproteins, and phospholipids.[1][2] While most cells can utilize salvage pathways to meet their metabolic needs, rapidly proliferating cells like activated T and B lymphocytes are heavily dependent on the de novo synthesis pathway to expand their pyrimidine pools.[3][4]

DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[5][6][7] Specifically, it facilitates the oxidation of dihydroorotate (DHO) to orotate. This reaction is uniquely linked to the mitochondrial electron transport chain, where electrons are transferred to the ubiquinone pool.[5][8] By controlling this crucial step, DHODH effectively governs the supply of pyrimidines required for lymphocyte proliferation, making it an attractive target for therapeutic intervention in autoimmune diseases.[3][6][8]

Mechanism of Action: this compound and Teriflunomide

This compound is an isoxazole derivative that functions as a prodrug.[4][9] Following oral administration, it is rapidly and almost completely converted in the intestinal wall and liver to its active metabolite, A77 1726, also known as teriflunomide.[3][9][10] Teriflunomide is responsible for virtually all of the drug's in vivo activity.[3]

Teriflunomide is a reversible, non-competitive inhibitor of DHODH.[11][12] It binds to a hydrophobic tunnel near the enzyme's flavin mononucleotide (FMN) cofactor and its ubiquinone binding site.[3][6] This binding action blocks the catalytic function of DHODH, leading to a depletion of the pyrimidine pool.[3][10]

The consequence of pyrimidine depletion is a cytostatic, rather than cytotoxic, effect on rapidly dividing lymphocytes.[3] These cells, unable to synthesize the necessary nucleotides for DNA and RNA replication, are arrested in the G1 phase of the cell cycle.[3][4][10] This prevents the clonal expansion of activated T-cells and the production of autoantibodies by B-cells, which are hallmark processes in rheumatoid arthritis.[3][13] Other cell types that are less reliant on the de novo pathway and can utilize salvage pathways are less affected, which contributes to the drug's relative selectivity.[14]

Quantitative Data

In Vitro DHODH Inhibition

The inhibitory potency of teriflunomide against DHODH has been quantified in multiple studies, with some variability noted between reports. There is also a significant species-dependent difference in sensitivity.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human | 262 nM | [15] |

| Human | 307 nM | [5] | |

| Human | 773 nM | [11] | |

| Rat | 18 nM | [11] | |

| Kᵢ | Human | 179 nM | |

| Human | 1050 nM | [11] | |

| Rat | 25.8 nM | [11] | |

| Kₑ | Human | 12 nM |

Table 1: In Vitro Inhibition of DHODH by Teriflunomide.

Pharmacokinetics of this compound and Teriflunomide

The pharmacokinetic profile of this compound is characterized by its rapid conversion to teriflunomide and the latter's long half-life.

| Parameter | Value | Reference(s) |

| Bioavailability (to Teriflunomide) | ~70% | [16] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 6 - 12 hours | [17] |

| Plasma Protein Binding | >99% | [18] |

| Elimination Half-life (t₁/₂) | ~15 - 18 days | [18][19] |

| Time to Steady State | ~20 weeks | [17][18] |

| Steady State Plasma Conc. (20 mg/day) | 3 - 150 µg/mL (Highly variable) | [16] |

Table 2: Pharmacokinetic Parameters of Teriflunomide.

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials have demonstrated this compound's efficacy in managing rheumatoid arthritis, with outcomes comparable to other established DMARDs.

| Trial/Study | Comparator(s) | Primary Endpoint | Key Results | Reference(s) |

| Phase III (Smolen et al., 1999) | Sulfasalazine, Placebo | ACR20 Response Rate (6 months) | This compound: 55%, Sulfasalazine: 56%, Placebo: 29% | [20] |

| Phase III (US Trial) | Methotrexate, Placebo | ACR20 Response Rate | This compound efficacy was similar to methotrexate and superior to placebo. | [14] |

| 5-Year Follow-up Study | Open-label extension | Sustained ACR20/50/70 response | Improvements seen at 1 year were maintained for up to 5 years. | [21] |

| Russian Multicenter Study | N/A (Observational) | Change in DAS28 (6 months) | Significant reduction in swollen/painful joints and DAS28 score. | [22] |

Table 3: Summary of Clinical Efficacy Data for this compound in RA.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (N-terminally truncated to remove transmembrane domain)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10 (100 µM)

-

DCIP (200 µM)

-

Dihydroorotic acid (DHO), substrate (500 µM)

-

Test inhibitor (e.g., Teriflunomide) and DMSO (vehicle control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test inhibitor or DMSO to the appropriate wells.

-

Add recombinant human DHODH, Coenzyme Q10, and DCIP to all wells.

-

Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, dihydroorotic acid, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 650 nm in a microplate reader at 25°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

Cell-Based Proliferation Assay with Uridine Rescue

This assay validates that the anti-proliferative effect of a compound is due to DHODH inhibition by demonstrating that the effect can be reversed by supplying an exogenous source of pyrimidines.

Materials:

-

A rapidly proliferating cell line (e.g., HL-60, U937, or activated T-cells)

-

Complete cell culture medium

-

Test inhibitor (e.g., Teriflunomide)

-

Uridine solution (sterile)

-

Cell proliferation reagent (e.g., resazurin, MTS, or a confluence-based imaging system)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach or acclimate overnight.

-

Prepare serial dilutions of the test inhibitor.

-

Treat the cells with the test inhibitor dilutions in two parallel sets of wells.

-

To one set of wells, add a rescue concentration of uridine (e.g., 100-200 µM). To the other set, add vehicle (media or PBS). Include appropriate vehicle-only and media-only controls.

-

Incubate the plates for 48-72 hours.

-

Assess cell viability/proliferation using a chosen method. For confluence-based methods, monitor growth over the entire incubation period.

-

Data Analysis:

Conclusion

This compound's therapeutic success is a direct result of its targeted inhibition of DHODH by its active metabolite, teriflunomide. By disrupting the de novo pyrimidine synthesis pathway, it effectively controls the proliferation of pathogenic lymphocytes central to autoimmune diseases like rheumatoid arthritis. The well-defined mechanism of action, supported by extensive quantitative and clinical data, establishes the DHODH-leflunomide interaction as a paradigm for targeted immunomodulatory therapy. The experimental protocols outlined provide a robust framework for the discovery and characterization of novel DHODH inhibitors, a field that continues to hold promise for the development of new treatments for autoimmune disorders, cancers, and viral infections.[25][26]

References

- 1. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of action of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. medtube.net [medtube.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. neurology.org [neurology.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound: efficacy and safety in clinical trials for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action for this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. medscape.com [medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. UpToDate 2018 [doctorabad.com]

- 20. Efficacy of this compound (Arava) in Treatment of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 21. The efficacy and safety of this compound in patients with active rheumatoid arthritis: a five-year followup study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficacy and safety of this compound in patients with rheumatoid arthritis in real-life clinical practice (results of the Russian multicenter surveillance study) | Balabanova | Modern Rheumatology Journal [mrj.ima-press.net]

- 23. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The active metabolite of this compound, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Unveiling the Anti-Cancer Potential of Leflunomide: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, an established immunomodulatory agent, is garnering significant interest for its potential as an anti-cancer therapeutic. This technical guide delves into the in-vitro anti-cancer properties of this compound, providing a comprehensive overview of its mechanisms of action, effects on cancer cell lines, and detailed experimental protocols for its evaluation. Through a synthesis of current research, this document aims to equip researchers with the foundational knowledge and practical methodologies to explore this compound's therapeutic promise in oncology.

Introduction

This compound, and its active metabolite A77 1726, have demonstrated notable anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines in vitro.[1][2][3][4] The primary mechanism underpinning these effects is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2][5][6][7][8] By impeding pyrimidine synthesis, this compound effectively curtails the production of DNA and RNA, leading to cell cycle arrest and the induction of apoptosis.[5][6] Beyond its impact on pyrimidine metabolism, this compound has also been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[2][9][10] This guide summarizes the quantitative data from in-vitro studies, provides detailed experimental protocols, and visualizes the key mechanisms of action.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous studies, with IC50 values, apoptosis rates, and cell cycle distribution being key metrics. The following tables summarize these findings across various cancer cell lines.

Table 1: IC50 Values of this compound's Active Metabolite (A77 1726) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| B-cell Neoplasm | Daudi | 13 | Not Specified | [1] |

| B-cell Neoplasm | Ramos | 18 | Not Specified | [1] |

| B-cell Neoplasm | 697 | 29 | Not Specified | [1] |

| B-cell Neoplasm | Raji | 39 | Not Specified | [1] |

| B-cell Neoplasm | WaC3CD5 | 89 | Not Specified | [1] |

| Bladder Cancer | T24 | 39.0 | 48 | [2][9] |

| Bladder Cancer | 5637 | 84.4 | 48 | [2][9] |

| Non-Small Cell Lung Cancer | H460 | 80.5 | 48 | [11] |

| Non-Small Cell Lung Cancer | H460 | 27 | 72 | [11] |

| Mouse-derived Lung Cancer | WRJ388 | 36 | 48 | [11] |

| Mouse-derived Lung Cancer | WRJ388 | 15 | 96 | [11] |

| Multiple Myeloma | RPMI 8226 | 99.87 | Not Specified | [12] |

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

| Cancer Type | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells | Reference |

| Neuroblastoma | BE(2)-C | 100 | 72 | 68.9% (from 15.7% in control) | [7] |

| Neuroblastoma | SK-N-DZ | 100 | 72 | 34.4% (from 14.1% in control) | [7] |

| Neuroblastoma | SK-N-F1 | 100 | 72 | 36.6% (from 11.1% in control) | [7] |

| Bladder Cancer | 5637 | 100 | 24 | Significant Increase | [10][13] |

| Bladder Cancer | 5637 | 200 | 24 | Significant Increase | [10][13] |

| Bladder Cancer | 5637 | 12.5 - 200 | 48 | Significant Increase | [10][13] |

| Bladder Cancer | T24 | 25 - 200 | Not Specified | Significant Increase | [10][13] |

| Multiple Myeloma | RPMI 8226 | 500 | Not Specified | >80% (Early and Late Apoptosis) | [12] |

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Reference |

| B-cell Neoplasm | Raji | 200 | Reduction in G2 phase (from 19% to 4.9%) | [1] |

| Bladder Cancer | T24 and 5637 | Not Specified | S phase arrest | [9] |

| Neuroblastoma | BE(2)-C | 100 | S phase arrest (from 38.06% to 79.17%) | [2] |

| Neuroblastoma | SK-N-DZ | 100 | S phase arrest (from 39.19% to 67.71%) | [2] |

| Neuroblastoma | SK-N-F1 | 100 | S phase arrest (from 15.17% to 53.62%) | [2] |

| Non-Small Cell Lung Cancer | H460 | Not Specified | G1 phase arrest | [11] |

| Mouse-derived Lung Cancer | WRJ388 | Not Specified | S phase arrest | [11] |

| Oral Squamous Cell Carcinoma | Tca8113 and KB | Not Specified | S phase arrest | [3] |

| Multiple Myeloma | RPMI 8226 | 100 | G2/M phase arrest | [12] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, the most prominent being the inhibition of de novo pyrimidine synthesis. However, its interaction with other signaling pathways contributes to its overall efficacy.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of this compound's active metabolite, A77 1726, is the mitochondrial enzyme DHODH. This enzyme catalyzes a crucial step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation and inducing cell cycle arrest, typically in the G1 or S phase.[2][5][6][7][8]

References

- 1. This compound Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologi.ub.ac.id [biologi.ub.ac.id]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Annexin V apoptosis assay [bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. vet.cornell.edu [vet.cornell.edu]

Leflunomide's Impact on Cytokine Production in Autoimmune Models: A Technical Guide

Abstract

Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune disorders, most notably rheumatoid arthritis.[1] Its therapeutic efficacy is largely attributed to its active metabolite, A77 1726 (teriflunomide), which modulates the immune system by altering cytokine production and inhibiting lymphocyte proliferation. The primary mechanism involves the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, thereby limiting the expansion of activated T and B cells.[2][3] Beyond this core function, this compound influences key inflammatory signaling pathways, including NF-κB and JAK-STAT, leading to a significant reduction in pro-inflammatory cytokines and, in some contexts, an increase in anti-inflammatory mediators. This guide provides a detailed examination of these mechanisms, supported by quantitative data from various autoimmune models, comprehensive experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: DHODH Inhibition

This compound is rapidly converted in vivo to its pharmacologically active metabolite, A77 1726.[1] The principal mechanism of A77 1726 is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA.[3]

Activated lymphocytes, unlike other cell types, undergo rapid clonal expansion that necessitates an approximately eightfold increase in their pyrimidine pool.[4][5] These cells are heavily reliant on the de novo pathway to meet this high metabolic demand.[1][4] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to a cytostatic effect.[2] This arrests the progression of activated lymphocytes from the G1 to the S phase of the cell cycle, thereby halting their proliferation without inducing widespread cytotoxicity.[2][6][7]

Modulation of Cytokine Production

This compound's immunomodulatory effects extend to the direct regulation of the cytokine network, a critical component in the pathogenesis of autoimmune diseases. It effectively suppresses key pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators.

Quantitative Data Summary: In Vitro Models

The following table summarizes the quantitative effects of this compound's active metabolite, A77 1726, on cytokine production in various in vitro experimental models.

| Model System | A77 1726 Conc. | Cytokine Measured | Effect (% Change vs. Control) | Reference(s) |

| Human RA Fibroblast-Like Synoviocytes (IL-1β stim.) | 100 µM | IL-6 | Decrease | [8] |

| Human RA Fibroblast-Like Synoviocytes (IL-1β stim.) | 100 µM | IL-11 | Decrease | [8] |

| Human RA Fibroblast-Like Synoviocytes (IL-1β stim.) | 100 µM | IL-10 | Increase | [8] |

| Human RA Fibroblast-Like Synoviocytes (IL-1β stim.) | 100 µM | IL-1Ra | Increase | [8] |

| Human Synovial Fibroblasts (IL-1β stim.) | 100 µM | IL-1Ra | Marked Enhancement | |

| Human Articular Chondrocytes (IL-1β stim.) | 100 µM | IL-1Ra | Marked Enhancement | |

| Co-culture: RA Synovial Macrophages & T-cells | 1, 10, 30 µM | TNF-α (intracell.) | ↓ 13% (p<0.05), ↓ 24% (p<0.01), ↓ 40% (p<0.01) | [9] |

| Co-culture: RA Synovial Macrophages & T-cells | 1, 10, 30 µM | IL-1β (intracell.) | ↓ 16% (p<0.05), ↓ 39% (p<0.01), ↓ 58% (p<0.001) | [9] |

| Co-culture: RA Synovial Macrophages & T-cells | 1, 10, 30 µM | TNF-α (supernat.) | ↓ 37% (p<0.01), ↓ 28% (p<0.05), ↓ 27% (p<0.05) | [9] |

| Co-culture: RA Synovial Macrophages & T-cells | 30 µM | IL-1β (supernat.) | ↓ 26% (p<0.05) | [9] |

| Co-culture: RA Synovial Macrophages & T-cells | 10 µM | IL-6 (supernat.) | ↓ 29% (p<0.01) | [9] |

| Human Peripheral Blood Lymphocytes (PBL) | 0-200 µM | IFN-γ | Dose-dependent inhibition | [10][11] |

| Human Peripheral Blood Monocytes (PBM) | 0-200 µM | IL-6 | No inhibition | [10][11] |

| IL-15 Activated Human PBL | Not specified | IL-17 | Inhibition | [12] |

Quantitative Data Summary: In Vivo Models

The following table summarizes the quantitative effects of this compound on cytokine levels in animal models and human studies.

| Model/Patient Population | This compound Dose/Treatment | Cytokine Measured | Effect | Reference(s) |

| Adjuvant Arthritis Rats | 10, 25 mg/kg for 21 days | IL-1 | Inhibition of LPS-induced release | [13] |

| Adjuvant Arthritis Rats | 10, 25 mg/kg for 21 days | TNF-α | Inhibition of LPS-induced release | [13] |

| Adjuvant Arthritis Rats | 10, 25 mg/kg for 21 days | IL-6 | Inhibition of release | [13] |

| RA Patients (n=50) | 20 mg/day for 1 year | IFN-γ (serum) | Baseline: 43 pg/ml; 1 Year: 29 pg/ml (p=0.015) | [11][14] |

| RA Patients (n=50) | 20 mg/day for 1 year | IL-6 (serum) | No significant change (Baseline: 158 pg/ml; 1 Year: 151 pg/ml) | [10][11][14] |

| CIA DBA/1 Mice | Not specified | IL-17 (serum) | Significant reduction | [15] |

| CIA DBA/1 Mice | Not specified | IL-21 (serum) | Significant reduction | [16] |

| CIA DBA/1 Mice | Not specified | TGF-β (serum) | Little to no effect | [16] |

Key Signaling Pathways Involved

In addition to its primary effect on pyrimidine synthesis, this compound's active metabolite A77 1726 influences intracellular signaling cascades that are central to the inflammatory response.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9] A77 1726 has been shown to suppress the activation of NF-κB.[4] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target inflammatory mediators. This mechanism is considered a key contributor to the anti-inflammatory effects of this compound.[4][9]

JAK-STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity.[17] Dysregulation of this pathway is implicated in numerous autoimmune diseases.[18][19] this compound has been found to inhibit the JAK-STAT pathway, representing an additional mechanism for its immunomodulatory effects.[12] Specifically, it has been shown to inhibit the phosphorylation of STAT proteins (e.g., STAT6) and interfere with the signaling of cytokines like IL-15, which in turn reduces the production of downstream effector cytokines such as TNF-α and IL-17.[12][20]

Experimental Protocols & Methodologies

The following sections outline generalized protocols for key experiments cited in the study of this compound's effects on cytokine production, based on methodologies described in the literature.

In Vivo Model: Collagen-Induced Arthritis (CIA)

-

Induction: Wistar or DBA/1 mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant via intradermal injection at the base of the tail. A booster immunization is typically given 14-21 days after the primary injection.[15][21][22]

-

Treatment Protocol: Following the onset of arthritis, animals are randomized into treatment groups. This compound (e.g., 10 mg/kg) or a vehicle control is administered daily via oral gavage.[23][24]

-

Assessment: Disease progression is monitored via clinical arthritis scoring, paw swelling measurements, and histological analysis of joint tissue.[22][25]

-

Sample Collection: At the end of the study period, blood is collected for serum cytokine analysis. Spleens may also be harvested for the isolation of lymphocytes for further in vitro analysis.[15][16]

In Vitro Model: Co-culture of Synovial Macrophages and T-cells

-

Cell Isolation: Synovial macrophages are isolated from the synovial tissue of rheumatoid arthritis patients. An activated T-cell line (e.g., Jurkat) is used for co-culture.[9]

-

Experimental Setup: Macrophages are cultured and co-cultured with the activated T-cell line. The cells are then treated with various concentrations of A77 1726 (e.g., 1, 10, 30 µmol/l) or a control medium.[9]

-

Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the culture supernatant is collected to measure extracellular cytokine concentrations (TNF-α, IL-1β, IL-6) via ELISA. The cells are harvested to analyze intracellular cytokine expression using immunocytochemistry or western blot.[9]

Cytokine Measurement Techniques

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying cytokine protein levels in serum, plasma, or cell culture supernatants.[26][27] Briefly, microtiter plates are coated with a capture antibody specific for the cytokine of interest. Samples are added, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a measurable colorimetric signal.[10][13][15]

-

RT-qPCR (Real-Time Quantitative PCR): This technique is used to measure cytokine mRNA expression levels in cells or tissues. RNA is first isolated and reverse-transcribed into cDNA. Real-time PCR is then performed using primers specific for the target cytokine gene and a housekeeping gene for normalization.[9][10][28]

-

Flow Cytometry (Intracellular Staining): This method identifies and quantifies cytokine production within specific cell populations (e.g., Th17 cells producing IL-17). Cells are stimulated in the presence of a protein transport inhibitor (to trap cytokines intracellularly), then fixed, permeabilized, and stained with fluorescently-labeled antibodies against cell surface markers and the intracellular cytokine of interest.[15][16]

Conclusion

This compound exerts a potent and multifaceted impact on the cytokine network in autoimmune models. Its primary mechanism, the inhibition of DHODH, effectively controls the proliferation of pathogenic lymphocytes that drive autoimmune responses.[1][3] Furthermore, its ability to suppress critical inflammatory signaling pathways like NF-κB and JAK-STAT leads to a significant downregulation of key pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-17.[4][12] The cumulative effect is a decisive shift in the cytokine balance from a pro-inflammatory to a more regulated state. This detailed understanding of this compound's molecular and cellular effects provides a strong rationale for its clinical use and serves as a foundation for the development of next-generation immunomodulatory therapies.

References

- 1. This compound: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanism of action for this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Effects of this compound and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the active metabolite of this compound, A77 1726, on cytokine release and the MAPK signalling pathway in human rheumatoid arthritis synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti‐inflammatory effects of this compound in combination with methotrexate on co‐culture of T lymphocytes and synovial macrophages from rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of this compound and methotrexate on cytokine production in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of this compound and methotrexate on cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of tumour necrosis factor and IL-17 production by this compound involves the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic effects of this compound on IL-1, IL-6, and TNF-alpha activity produced from peritoneal macrophages in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential effects of this compound and methotrexate on cytokine production in RA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental immunology Modulating effects of this compound on the balance of Th17/Treg cells in collagen-induced arthritis DBA/1 mice [termedia.pl]

- 16. Modulating effects of this compound on the balance of Th17/Treg cells in collageninduced arthritis DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Defective JAK-STAT Pathway Signaling Contributes to Autoimmune Diseases [ouci.dntb.gov.ua]

- 20. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Nimesulide improves the symptomatic and disease modifying effects of this compound in collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and Evaluation of Novel this compound SPION Bioemulsomes for the Intra-Articular Treatment of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound induces immunosuppression in collagen-induced arthritis rats by upregulating CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nimesulide improves the symptomatic and disease modifying effects of this compound in collagen induced arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. biocompare.com [biocompare.com]

- 28. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Leflunomide Beyond DHODH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, a cornerstone in the treatment of rheumatoid arthritis, is primarily recognized for its inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This mechanism effectively curtails the proliferation of activated lymphocytes, key players in the autoimmune cascade. However, a growing body of evidence reveals that the therapeutic efficacy of this compound and its active metabolite, teriflunomide (A77 1726), extends beyond this singular target. This technical guide delves into the expanding landscape of this compound's molecular interactions, exploring its off-target effects on various signaling cascades implicated in inflammation, cell proliferation, and immune regulation. By elucidating these non-DHODH targets, we aim to provide a comprehensive understanding of this compound's multifaceted mechanism of action, paving the way for novel therapeutic applications and the development of next-generation immunomodulatory agents.

Introduction

The immunomodulatory drug this compound has long been a mainstay in the clinical management of rheumatoid arthritis and other autoimmune disorders. Its conversion to the active metabolite, teriflunomide (A77 1726), and subsequent inhibition of DHODH is a well-established paradigm.[1][2][3] This targeted disruption of pyrimidine synthesis effectively halts the clonal expansion of rapidly dividing lymphocytes, thereby dampening the autoimmune response.[1][4] Nevertheless, clinical and preclinical observations have hinted at a broader spectrum of activity, suggesting that the intricate signaling networks within immune and other cells are also modulated by this drug. This guide provides a detailed exploration of these alternative molecular targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Key Molecular Targets Beyond DHODH

Protein Tyrosine Kinases

The inhibition of protein tyrosine kinases represents a significant DHODH-independent mechanism of this compound.[2][5][6] These enzymes are pivotal in orchestrating intracellular signaling cascades that govern cell growth, differentiation, and activation.

-

Epidermal Growth Factor (EGF) Receptor Tyrosine Kinase: The active metabolite of this compound, A77 1726, has been demonstrated to directly inhibit the tyrosine-specific kinase activity of the EGF receptor.[7] This inhibition occurs at an effective dose of 30-40 microM and has been observed in both intact cells and with purified EGF receptors.[7]

-

Early T and B Cell Signaling Kinases: At higher concentrations, A77 1726 has been shown to inhibit tyrosine kinases that are crucial for the initial stages of T and B cell signaling, contributing to its immunomodulatory effects.[2][8]

JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling route for a multitude of cytokines and growth factors. This compound has been shown to interfere with this pathway, an effect that is not reversed by the addition of uridine, indicating a DHODH-independent mechanism.[9][10]

-

Inhibition of JAK3 and STAT6 Phosphorylation: this compound has been observed to diminish the tyrosine phosphorylation of JAK3 and STAT6.[9][11] This inhibition has functional consequences, such as blocking IgG1 production.[11] The combination of this compound with JAK inhibitors is also being explored in the treatment of rheumatoid arthritis.[12][13]

PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) has emerged as a direct target of teriflunomide.[14][15] These kinases are implicated in cell survival and proliferation, and their dysregulation is associated with various cancers.

-

Direct Inhibition of PIM Kinase Activity: A kinase screening assay revealed that teriflunomide directly inhibits the activity of PIM kinases.[14] Specifically, at a concentration of 200 µM, teriflunomide inhibited PIM-3 activity by over 70%.[14] This interaction leads to a downstream impairment of c-Myc signaling.[14][15]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of NF-κB, providing a molecular basis for its anti-inflammatory properties.[2][16][17][18]

-

Suppression of NF-κB Activation: this compound blocks the activation of NF-κB induced by various inflammatory stimuli, including tumor necrosis factor (TNF).[16] This suppression is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[16] Studies suggest that this compound acts downstream of NF-κB-inducing kinase (NIK).[16]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including inflammation and cytokine production. This compound's active metabolite, A77 1726, has been shown to modulate this pathway in human rheumatoid arthritis synoviocytes.[19]

-

Modulation of Cytokine Secretion: At a concentration of 100 microM, A77 1726 was found to decrease the synthesis of pro-inflammatory mediators like IL-6 and prostaglandin E2 (PGE2), while increasing the secretion of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1Ra).[19] The effect on IL-10 and IL-11 secretion appeared to be associated with the activation status of p38 MAPK.[19]

Other Emerging Targets

-

TAK1-AMPK Pathway: Recent research suggests that this compound can alleviate obesity by activating the TAK1-AMPK pathway, leading to the induction of lipophagy.[20]

-

TGFβ-mediated p53/Smad2/3 Signaling: In the context of toxicology, this compound has been shown to induce nephrotoxicity through the upregulation of this signaling pathway.[21]

-

RANKL-Induced Signaling: this compound has a direct inhibitory effect on receptor activator of NF-κB ligand (RANKL)-mediated osteoclast differentiation by inhibiting the induction of nuclear factor of activated T cells c1 (NF-ATc1).[22][23] This is achieved by blocking RANKL-induced calcium signaling.[22][23]

Quantitative Data on Non-DHODH Targets

The following table summarizes the available quantitative data for the interaction of this compound and its active metabolite, A77 1726, with molecular targets other than DHODH.

| Target/Pathway | Ligand | Metric | Value | Cell/System | Reference(s) |

| Protein Tyrosine Kinases | |||||

| EGF Receptor Tyrosine Kinase | A77 1726 | Effective Dose | 30-40 µM | Intact cells and purified receptor | [7] |

| PIM Kinases | |||||

| PIM-3 Kinase | Teriflunomide | % Inhibition | >70% | In vitro kinase assay | [14] |

| NF-κB Pathway | |||||

| TNF-mediated NF-κB Activation | This compound | Maximum Inhibition | 5-10 µM | Jurkat T cells | [16] |

| MAPK Pathway | |||||

| IL-6 and PGE2 Synthesis | A77 1726 | Modulatory Concentration | 100 µM | Human RA fibroblast-like synoviocytes | [19] |

| Cyclooxygenases | |||||

| COX-1 | This compound | IC50 | 31 µg/mL | Human whole blood assay | |

| COX-2 | This compound | IC50 | 185 µg/mL | Human whole blood assay | |

| COX-1 | A77 1726 | IC50 | 40 µg/mL | Human whole blood assay | |

| COX-2 | A77 1726 | IC50 | 69 µg/mL | Human whole blood assay |

Experimental Protocols for Key Experiments

Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of this compound or its metabolites on the activity of a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

This compound/Teriflunomide stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or plate reader (depending on the assay format)

-

-

Procedure:

-

Prepare serial dilutions of the test compound (this compound/Teriflunomide) in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a capture membrane).

-

Quantify the kinase activity. For radiometric assays, this involves washing the capture membrane to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, this may involve measuring the production of ADP or the phosphorylation of a substrate using a specific antibody and a colorimetric or fluorescent readout.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

NF-κB Reporter Gene Assay

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Methodology:

-

Reagents and Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

NF-κB reporter plasmid (containing NF-κB response elements driving the expression of a reporter gene like luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound/Teriflunomide stock solution

-

NF-κB activating agent (e.g., TNF-α, IL-1β)

-

Luciferase assay system or β-galactosidase assay reagents

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of this compound or teriflunomide for a specified duration.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a few hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity at each drug concentration.

-

Western Blot for Phosphorylated Proteins (e.g., p-STAT6, p-JAK3)

Objective: To determine the effect of this compound on the phosphorylation status of specific signaling proteins.

Methodology:

-

Reagents and Materials:

-

Cell line or primary cells of interest

-

Cell culture medium and supplements

-

This compound/Teriflunomide stock solution

-

Stimulating agent (e.g., IL-4 to induce STAT6 phosphorylation)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated protein and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture the cells and treat them with this compound or teriflunomide at various concentrations for a defined period.

-

Stimulate the cells with the appropriate agent to induce phosphorylation of the target protein.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of the phosphorylated protein.

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's DHODH-independent molecular targets and their cellular consequences.

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Caption: General experimental workflow for a kinase inhibition assay.

Conclusion and Future Directions

While the inhibition of DHODH remains a central tenet of this compound's mechanism of action, it is clear that its therapeutic profile is shaped by a more complex interplay with multiple intracellular signaling pathways. The evidence presented in this guide highlights the drug's ability to modulate protein tyrosine kinases, the JAK-STAT and MAPK pathways, NF-κB signaling, and PIM kinases. These off-target effects likely contribute to the clinical efficacy of this compound and may also be responsible for some of its adverse effects.

A deeper understanding of these DHODH-independent mechanisms opens up new avenues for drug development. By dissecting the specific contributions of each target to the overall therapeutic and toxicological profile of this compound, it may be possible to design novel immunomodulatory agents with improved efficacy and a more favorable safety profile. Future research should focus on:

-

Quantitative Characterization: Obtaining more precise quantitative data (e.g., Ki, Kd values) for the interaction of this compound and its metabolites with these alternative targets.

-

Structural Biology: Elucidating the crystal structures of this compound/teriflunomide in complex with these non-DHODH targets to understand the molecular basis of interaction.

-

Translational Studies: Investigating the clinical relevance of these off-target effects in patients receiving this compound therapy.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can leverage this knowledge to innovate in the field of autoimmune and inflammatory disease treatment.

References

- 1. This compound suppresses TNF-induced cellular responses: effects on NF-kappa B, activator protein-1, c-Jun N-terminal protein kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissection of PIM serine/threonine kinases in FLT3-ITD–induced leukemogenesis reveals PIM1 as regulator of CXCL12–CXCR4-mediated homing and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A771726, the active metabolite of this compound, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug this compound leads to a block in IgG1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtestsonline.org.uk [labtestsonline.org.uk]

- 14. Inhibition of tumour necrosis factor and IL-17 production by this compound involves the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antirheumatic drug this compound inhibits osteoclastogenesis by interfering with receptor activator of NF-kappa B ligand-stimulated induction of nuclear factor of activated T cells c1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High throughput assay for inhibitors of the epidermal growth factor receptor-associated tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The active metabolite of this compound, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the epidermal growth factor receptor tyrosine kinase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential effects of this compound and methotrexate on cytokine production in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Synergizes with Gemcitabine in Growth Inhibition of PC Cells and Impairs c-Myc Signaling through PIM Kinase Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays with Leflunomide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro effects of Leflunomide on cell viability. This compound is an immunosuppressive drug that primarily functions by inhibiting de novo pyrimidine synthesis.[1][2][3] Its active metabolite, A77 1726 (teriflunomide), blocks the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in the synthesis of pyrimidines required for DNA and RNA synthesis.[1][2][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like activated lymphocytes.[2][4][5] At higher concentrations, this compound may also inhibit tyrosine kinases.[1][4][5]

This document outlines two common methods for evaluating the cytotoxic and cytostatic effects of this compound: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Key Signaling Pathway Affected by this compound